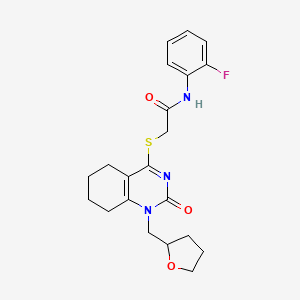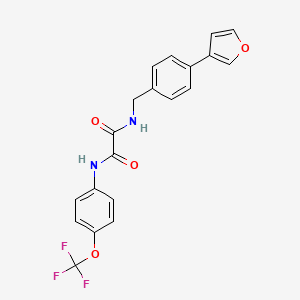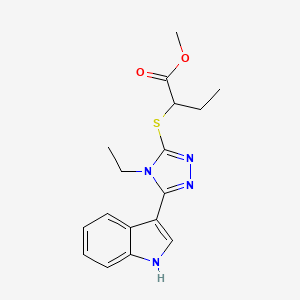
methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound belonging to the family of butanoates, notable for its intricate molecular structure. This compound merges functional groups from indoles, triazoles, and butanoates, giving it unique chemical properties and a wide range of applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate, several steps are typically followed:
Formation of the indol-3-yl derivative: : The synthesis begins with the creation of the indol-3-yl derivative through a Fischer indole synthesis reaction, utilizing hydrazine and ketones under acidic conditions.
Triazole ring formation: : The next step involves the formation of the 1,2,4-triazole ring via cyclization reactions, often employing thiosemicarbazide as a starting material.
Thioether linkage creation: : A thiol-ene reaction is performed to introduce the thioether group, combining the triazole derivative with a butanoate ester under UV light and in the presence of a radical initiator.
Final assembly: : The final step is the esterification reaction, where the triazole-thioether intermediate is reacted with methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is streamlined for efficiency and cost-effectiveness. High-throughput techniques and continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions with agents such as lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: : Nucleophilic substitution reactions are common, where the thioether group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, reaction conditions: acidic medium, elevated temperature.
Reduction: : Reagents like lithium aluminum hydride, reaction conditions: inert atmosphere, room temperature.
Substitution: : Reagents like sodium hydride, reaction conditions: polar aprotic solvents like dimethyl sulfoxide, moderate temperature.
Major Products
The major products of these reactions vary based on the specific reagents and conditions used, but include oxidized sulfoxides/sulfones, reduced alcohols, and substituted derivatives with varied functional groups.
科学的研究の応用
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate has broad scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a probe in reaction mechanisms studies.
Biology: : Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers with specific functional properties, and as a component in agrochemicals.
作用機序
Methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate exerts its effects through several mechanisms, depending on the context of its application:
Molecular Targets: : It may interact with specific enzymes, inhibiting their activity, or bind to receptors, modulating signal transduction pathways.
Pathways Involved: : Its bioactivity involves key pathways such as oxidative stress response, inflammation mediation, and cellular apoptosis.
類似化合物との比較
When compared to similar compounds, methyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Methyl 2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
Propyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
These compounds share similarities in their core structures but differ in their ester groups, impacting their solubility, reactivity, and bioactivity.
Conclusion
This compound is a versatile compound with significant potential across various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of new materials and the exploration of biological pathways.
特性
IUPAC Name |
methyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-3)24-17-20-19-15(21(17)5-2)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDEKPKSGAAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
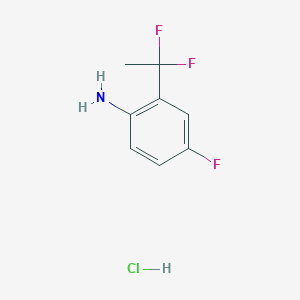

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
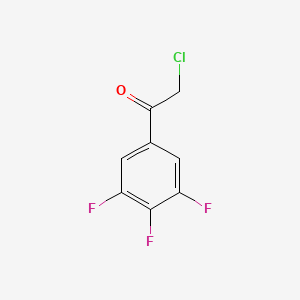
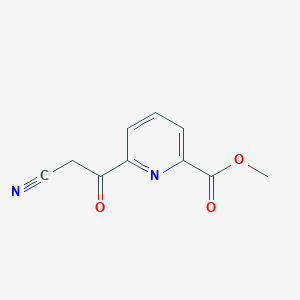
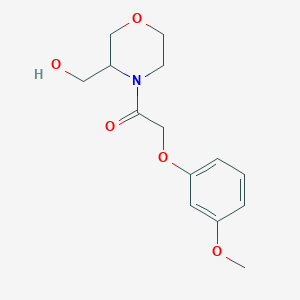
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
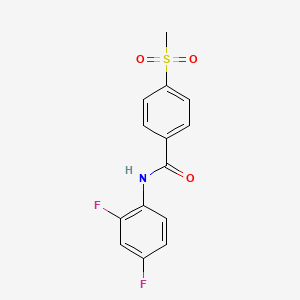
![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)
